molecular formula C8H10N2S B2561767 2-(but-2-yn-1-ylthio)-1-methyl-1H-imidazole CAS No. 1849215-83-3

2-(but-2-yn-1-ylthio)-1-methyl-1H-imidazole

Cat. No.: B2561767
CAS No.: 1849215-83-3
M. Wt: 166.24
InChI Key: DPTFUFQEZSKFHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazole compounds has been extensively studied. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

Imidazole is known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds have been found to show a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Scientific Research Applications

Synthesis Methodologies

The synthesis of imidazole derivatives, including compounds similar to 2-(but-2-yn-1-ylthio)-1-methyl-1H-imidazole, has been a subject of extensive research due to their importance in medicinal chemistry and material science. Kuhn and Kratz (1993) reported an improved synthesis of imidazol-2-ylidenes, showcasing the utility of imidazole derivatives in chemical synthesis (Kuhn & Kratz, 1993). Similarly, the work by Hattan et al. (2013) on the synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid and its derivatives demonstrates the versatility of these compounds in developing mitochondria-targeted prodrugs (Hattan et al., 2013).

Catalytic Activities

Imidazole and its derivatives play a significant role as catalysts in various chemical transformations. Grasa, Kissling, and Nolan (2002) highlighted the catalytic capabilities of N-heterocyclic carbenes, derived from imidazole, in the transesterification and acylation reactions, underscoring the chemical reactivity of these compounds (Grasa, Kissling, & Nolan, 2002). This catalytic activity is pivotal in synthesizing a wide array of chemical products, ranging from pharmaceuticals to materials.

Potential Pharmacological Applications

While explicitly avoiding drug use and side effects, it's worth noting the broader research into the pharmacological potential of imidazole derivatives. The synthesis and evaluation of imidazole-based compounds for various biological activities, such as antimicrobial and antifungal properties, have been a significant area of study. For instance, Choudhari et al. (2020) explored the antibacterial and antifungal activities of imidazole-based 1,4-naphthoquinones, revealing the potential of these compounds in addressing multi-drug resistant infections (Choudhari et al., 2020).

Properties

IUPAC Name

2-but-2-ynylsulfanyl-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-3-4-7-11-8-9-5-6-10(8)2/h5-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTFUFQEZSKFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCSC1=NC=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.